molecular formula C21H16ClN3O2 B1666602 Adaptaquin

Adaptaquin

カタログ番号: B1666602
分子量: 377.8 g/mol
InChIキー: KKYHNYRUBSYTCZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Parkinson's Disease

Adaptaquin has shown significant promise in models of Parkinson's disease (PD). Research indicates that it can suppress the induction of pro-death proteins such as Trib3, which depletes neuronal survival proteins like Parkin. In vitro studies using neuronal PC12 cells demonstrated that this compound preserved Parkin levels and provided neuroprotection against neurotoxic agents like 6-hydroxydopamine and 1-methyl-4-phenylpyridinium. In vivo studies further confirmed that systemic administration of this compound enhanced the survival of dopaminergic neurons in animal models of PD, suggesting its potential as a therapeutic agent for this disease .

Hemorrhagic Stroke

In models of hemorrhagic stroke, this compound has been shown to improve functional outcomes. The compound was effective in enhancing neuronal survival and reducing damage following intracerebral hemorrhage. Studies reported that this compound treatment led to significant neuroprotective effects, likely due to its ability to modulate hypoxic responses and reduce oxidative stress .

Comparative Efficacy

Recent investigations have compared the efficacy of this compound with other HIF-PHD inhibitors. For instance, an improved analog of this compound demonstrated 2-3 times greater potency than its predecessor and significantly outperformed other compounds like roxadustat in stabilizing HIF target genes . This highlights the potential for structural optimization to enhance therapeutic effects.

In Vitro Studies

  • Cell Culture Models : In PC12 cells treated with neurotoxins, this compound was administered at concentrations ranging from 0.1 μM to 5 μM. Results indicated a dose-dependent preservation of neuronal morphology and function.
  • Neuronal Survival : In cultures exposed to toxic conditions, this compound effectively reduced apoptosis markers while maintaining mitochondrial function .

In Vivo Studies

  • Animal Models : Mice subjected to neurotoxic lesions received intraperitoneal injections of this compound (30 mg/kg). The treatment resulted in enhanced survival rates of dopaminergic neurons and improved motor functions assessed through behavioral tests .
  • Stroke Models : Rodent studies demonstrated that this compound significantly mitigated neurological deficits following induced hemorrhagic stroke, supporting its role in acute neuroprotection .

Summary Table of Applications

Application AreaMechanismModel TypeKey Findings
Parkinson's DiseaseInhibition of ATF4/CHOP pathwayIn vitro & In vivoPreserved Parkin levels; enhanced neuron survival
Hemorrhagic StrokeModulation of hypoxic responseIn vivoImproved functional outcomes post-stroke
NeuroprotectionStabilization of HIF-1α/2αCell cultureReduced oxidative stress; maintained mitochondrial function

生物活性

Adaptaquin is a novel compound primarily recognized for its role as a hydroxylase inhibitor, specifically targeting hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs). This compound has garnered attention for its potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD) and conditions involving oxidative stress. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms, efficacy in different models, and potential clinical applications.

This compound operates through several key mechanisms:

  • Inhibition of HIF-PHDs : By inhibiting HIF-PHDs, this compound stabilizes HIF-1α, leading to the activation of genes that promote cell survival under hypoxic conditions. This stabilization helps in mitigating neuronal damage caused by oxidative stress and excitotoxicity .
  • Reduction of Oxidative Stress : this compound has been shown to block glutamate-induced reactive oxygen species (ROS) production in neuronal cell lines (HT-22 cells), thereby protecting mitochondrial integrity and function . The compound preserves mitochondrial membrane potential and ATP production, which are critical for neuronal survival .
  • Modulation of Pro-death Pathways : In cellular models, this compound inhibits the ATF4/CHOP-dependent pathway that leads to neuronal death. This pathway is often activated in response to stressors like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), both of which are used to model PD .

Neuroprotection in Parkinson's Disease Models

In a study examining the effects of this compound on PD, researchers used both cellular and animal models to assess its neuroprotective properties:

  • Cellular Studies : Neuronal PC12 cells treated with 6-OHDA showed significant neuronal death; however, co-treatment with this compound preserved cell viability and morphology. The compound effectively suppressed the elevation of ATF4 and CHOP levels while maintaining Parkin expression, a protein crucial for neuronal survival .
  • Animal Studies : In vivo experiments using mice demonstrated that systemic administration of this compound enhanced the survival of dopaminergic neurons in the substantia nigra and protected their projections to the striatum. Behavioral assessments indicated improved motor functions following this compound treatment compared to control groups .

Impact on Oxidative Stress and Inflammation

This compound's ability to mitigate oxidative stress was further validated in models of glutamate-induced neurotoxicity:

  • Oxytosis Model : In HT-22 cells exposed to glutamate, post-treatment with this compound showed significant protection against cell death even when administered up to 10 hours after exposure. This indicates a robust therapeutic window for intervention during oxidative stress conditions .
  • Inflammatory Response : The compound also appears to modulate inflammatory responses associated with neurodegeneration, although specific pathways remain to be fully elucidated .

Comparative Data Table

The following table summarizes key findings from studies assessing the biological activity of this compound:

Study ReferenceModel TypeKey FindingsMechanism(s) Involved
Cellular (PC12)Preserved cell viability; inhibited ATF4/CHOP pathwayHIF-PHD inhibition; oxidative stress reduction
Animal (Mouse)Enhanced survival of dopaminergic neurons; improved motor functionNeuroprotection via ATF4 modulation
Cellular (HT-22)Blocked glutamate-induced ROS; maintained mitochondrial functionAntioxidant effects; mitochondrial protection
Rodent ICH modelImproved functional recovery post-intracerebral hemorrhageInhibition of ATF4-dependent genes

Case Studies and Clinical Implications

While extensive preclinical data support the efficacy of this compound, its translation into clinical settings remains an area for future exploration. The compound's safety profile, attributed to its oxyquinoline backbone, suggests potential for human applications, particularly in treating neurodegenerative diseases characterized by oxidative stress and neuroinflammation.

特性

IUPAC Name

7-[(4-chlorophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c22-15-8-5-14(6-9-15)18(25-21-17(26)4-2-12-24-21)16-10-7-13-3-1-11-23-19(13)20(16)27/h1-12,18,26-27H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYHNYRUBSYTCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Adaptaquin
Reactant of Route 2
Adaptaquin
Reactant of Route 3
Adaptaquin
Reactant of Route 4
Adaptaquin
Reactant of Route 5
Adaptaquin
Reactant of Route 6
Adaptaquin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。